molecular formula C10H10BrClO B15386090 1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B15386090
M. Wt: 261.54 g/mol
InChI Key: VADWTHFGAZVQBR-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic molecule notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10BrClOC_10H_{10}BrClO and a molecular weight of approximately 261.54 g/mol. The compound features a bromomethyl group attached to a phenyl ring and a chloropropanone moiety, which contribute to its reactivity and interactions with biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC10H10BrClOC_{10}H_{10}BrClO
Molecular Weight261.54 g/mol
Functional GroupsBromomethyl, Chloropropanone
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group allows for covalent bonding with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein functions. These interactions are crucial for understanding the compound's therapeutic effects.

Potential Therapeutic Applications

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, studies have shown that chloroacetamides with halogenated phenyl rings demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .

Case Studies

  • Antimicrobial Activity : A study on chloroacetamides revealed that compounds with brominated phenyl groups were particularly effective against Gram-negative bacteria due to their high lipophilicity, which facilitates cell membrane penetration .
  • Anticancer Properties : Research involving structurally related compounds demonstrated their potential in inhibiting the proliferation of prostate cancer cell lines through androgen receptor modulation. These compounds showed high selectivity and minimal drug-drug interaction potential, making them promising candidates for further development in cancer therapy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Bromomethyl Group : The introduction of the bromomethyl group can be achieved through bromination reactions on the phenyl ring.
  • Chlorination : The chloropropanone moiety is synthesized through chlorination reactions involving appropriate precursors.
  • Purification : Subsequent purification steps are necessary to achieve the desired yield and purity.

Synthetic Route Overview

StepReaction TypeKey Conditions
BrominationElectrophilic substitutionUse of Br₂ or N-bromosuccinimide
ChlorinationElectrophilic substitutionUse of SOCl₂ or PCl₅
PurificationRecrystallizationSolvent selection based on solubility

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c11-6-9-3-1-2-8(4-9)5-10(13)7-12/h1-4H,5-7H2

InChI Key

VADWTHFGAZVQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CC(=O)CCl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.